molecular formula C4H11NO B3123743 2-Methoxypropan-1-amine CAS No. 3124-96-7

2-Methoxypropan-1-amine

Cat. No. B3123743
CAS RN: 3124-96-7
M. Wt: 89.14 g/mol
InChI Key: UANWURKQKKYIGV-UHFFFAOYSA-N
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Description

2-Methoxypropan-1-amine, also known as (2S)-1-Methoxypropan-2-amin, is a chemical compound with the molecular formula C4H11NO . It is used in the preparation of heterocyclic compounds, as integrase inhibiting antiviral agents .


Synthesis Analysis

The synthesis of 2-Methoxypropan-1-amine involves a biocatalytic process via transamination of methoxyacetone and isopropylamine . The reaction was optimized to produce the (S)-enantiomer with 88–89% conversion and >99% enantiomeric excess .


Molecular Structure Analysis

The molecular structure of 2-Methoxypropan-1-amine consists of a carbon backbone with an amine group and a methoxy group attached . The average mass of the molecule is 89.136 Da and the monoisotopic mass is 89.084061 Da .


Chemical Reactions Analysis

Amines, including 2-Methoxypropan-1-amine, are known for their ability to act as weak organic bases . They can react with acids to form salts soluble in water . In the case of 2-Methoxypropan-1-amine, it has been used in a high-productivity biocatalytic process to produce (S)-methoxyisopropylamine via transamination of methoxyacetone and isopropylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxypropan-1-amine include its molecular formula (C4H11NO), average mass (89.136 Da), and monoisotopic mass (89.084061 Da) .

Scientific Research Applications

Catalytic Amination Processes

A study by Bassili & Baiker (1990) examined the catalytic amination of 1-methoxy-2-propanol using a nickel-on-silica catalyst. They found that 2-amino-1-methoxypropane, a compound related to 2-methoxypropan-1-amine, could be produced with over 90% selectivity. This research is significant for understanding the catalytic processes involving methoxypropylamines.

Kinetic and Reaction Engineering

In the field of biocatalysis, Matcham et al. (1999) developed a high-productivity process for synthesizing (S)-methoxyisopropylamine, a compound structurally similar to 2-methoxypropan-1-amine. Their process involved integrating molecular biology and engineering disciplines, which is crucial for industrial-scale synthesis of such compounds.

Electropolymerization in Chemistry

F. Viva et al. (1999) explored the electropolymerization of 2-methoxy aniline, providing insights into the behavior of polymers formed from methoxy-substituted amines. This research is relevant for the development of new materials and applications in electrochemistry.

Biocatalytic Reductive Amination

Research by Ducrot et al. (2021) on biocatalytic reductive amination using amine dehydrogenases included the synthesis of (S)-1-methoxypropan-2-amine. Their findings highlight the potential of biocatalysis in producing chiral amines, which are key components in various industries.

Optimization in Acylation Processes

A study by Olah et al. (2018) focused on optimizing acylating agents for the kinetic resolution of racemic amines, including (±)-1-methoxypropane-2-amine. Their work contributes to the efficient and selective production of chiral amines.

Safety And Hazards

2-Methoxypropan-1-amine is classified as a highly flammable liquid and vapor (H225). It can cause severe skin burns and eye damage (H314) .

properties

IUPAC Name

2-methoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(3-5)6-2/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANWURKQKKYIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxypropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GS Basarab, PJ Hill, CE Garner, K Hull, O Green… - pstorage-acs-6854636.s3 …
Crystal structure of AZD5099. Colorless plate crystals of AZD5099 (anhydrous form) were obtained by evaporation of the isopropyl alcohol solution. The diffraction data were collected at …
AD Brown, SK Bagal, P Blackwell… - Bioorganic & Medicinal …, 2019 - Elsevier
The voltage gated sodium channel Na V 1.8 has been postulated to play a key role in the transmission of pain signals. Core hopping from our previously reported phenylimidazole leads …
Number of citations: 17 www.sciencedirect.com

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